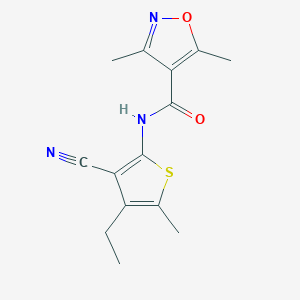
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide
Descripción general
Descripción
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as CX-4945 and is a potent inhibitor of protein kinase CK2, a key regulator of several cellular processes such as cell proliferation, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
CX-4945 has been extensively studied for its potential applications in cancer research. Protein kinase CK2 is overexpressed in many types of cancer, and its inhibition by CX-4945 has been shown to induce apoptosis and inhibit tumor growth in various preclinical models. CX-4945 has also been investigated for its potential therapeutic applications in other diseases such as Alzheimer's disease, Huntington's disease, and viral infections.
Mecanismo De Acción
CX-4945 is a highly selective inhibitor of protein kinase CK2, which is involved in the regulation of several cellular processes. CK2 is known to phosphorylate a wide range of substrates, including transcription factors, signaling proteins, and cell cycle regulators. Inhibition of CK2 by CX-4945 leads to the disruption of several signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, CX-4945 has been shown to have other biochemical and physiological effects. For example, CX-4945 has been shown to inhibit the replication of several viruses, including HIV, hepatitis C, and dengue virus. CX-4945 has also been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CX-4945 is its high selectivity for protein kinase CK2, which reduces the likelihood of off-target effects. CX-4945 is also relatively easy to synthesize and has good solubility in water, making it suitable for in vitro and in vivo experiments. However, CX-4945 has some limitations, including its relatively short half-life and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on CX-4945. One area of interest is the potential therapeutic applications of CX-4945 in viral infections. Another area of research is the development of CX-4945 analogs with improved pharmacokinetic properties and selectivity for CK2. Finally, the role of CK2 in other diseases such as diabetes and cardiovascular disease is an area of ongoing research, and CX-4945 may have potential applications in these areas as well.
Conclusion:
In conclusion, CX-4945 is a promising compound with potential applications in cancer research, viral infections, and neurodegenerative diseases. Its high selectivity for protein kinase CK2 and ease of synthesis make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-5-10-9(4)20-14(11(10)6-15)16-13(18)12-7(2)17-19-8(12)3/h5H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXICSNEEJYRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C#N)NC(=O)C2=C(ON=C2C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4775825.png)
![3,5-dichloro-2-[(2,4-dichlorobenzoyl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B4775831.png)
![5-{[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4775838.png)
![N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4775853.png)
![1-(methylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4775865.png)
![ethyl N-{[(2-thienylmethyl)amino]carbonyl}-beta-alaninate](/img/structure/B4775876.png)
![5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4775890.png)
![N-{3-[N-(2,4-dichlorobenzoyl)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4775903.png)
![2,5-dichloro-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4775910.png)
![1-benzyl-4-(difluoromethyl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4775918.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B4775934.png)
![N-methyl-4-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4775942.png)
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4775950.png)